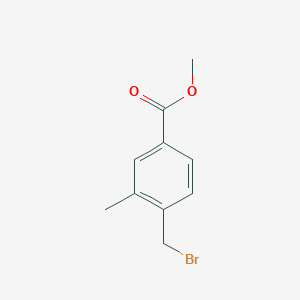

Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(bromomethyl)-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a bromomethyl group and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)-3-methylbenzoate can be synthesized through several methods. One common route involves the bromination of methyl 3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-(bromomethyl)-3-methylbenzoate may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or distillation to achieve the desired purity.

化学反応の分析

Types of Reactions: Methyl 4-(bromomethyl)-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Conversion to 4-(bromomethyl)-3-methylbenzoic acid.

Reduction: Formation of 4-(bromomethyl)-3-methylbenzyl alcohol.

科学的研究の応用

Methyl 4-(bromomethyl)-3-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.

作用機序

The mechanism of action of methyl 4-(bromomethyl)-3-methylbenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. The ester group can be reduced to an alcohol by the addition of hydrogen atoms.

類似化合物との比較

Methyl 4-(bromomethyl)-3-methylbenzoate can be compared with other similar compounds such as:

Methyl 4-bromobenzoate: Lacks the additional methyl group, leading to different reactivity and applications.

Methyl 3-methylbenzoate: Lacks the bromomethyl group, resulting in fewer substitution reactions.

Methyl 4-(chloromethyl)-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and the types of reactions it undergoes.

The uniqueness of methyl 4-(bromomethyl)-3-methylbenzoate lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications.

生物活性

Benzoic acid derivatives have attracted significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. One such compound, Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester (CAS No. 104447-92-9), exhibits several interesting biological properties that merit detailed exploration.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.10 g/mol

- IUPAC Name : Methyl 4-(bromomethyl)-3-methylbenzoate

- SMILES Notation : CCOC(=O)C1=C(C(=CC=C1)C)CBr

Synthesis

The synthesis of this compound typically involves the bromination of methyl 3-methylbenzoate using N-bromosuccinimide in a suitable solvent such as chlorobenzene. This method has been optimized to avoid toxic solvents like carbon tetrachloride, achieving yields between 64% to 95% under controlled conditions .

Antimicrobial Properties

Research indicates that benzoic acid derivatives possess significant antimicrobial activity. For instance, studies have shown that compounds similar to methyl 4-(bromomethyl)-3-methylbenzoate exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromomethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and microbial inhibition .

Antiviral Activity

Methyl 4-(bromomethyl)-3-methylbenzoate has been investigated for its potential as an anti-HIV agent. Its structure allows it to interact with viral enzymes, thereby inhibiting viral replication. Preliminary studies suggest that this compound could serve as a lead structure for developing new antiviral drugs .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, it has shown potential in inhibiting the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The bromine atom is believed to play a crucial role in enhancing the compound's reactivity towards cellular targets .

The biological activity of methyl 4-(bromomethyl)-3-methylbenzoate is primarily attributed to its ability to form reactive intermediates that can interact with biomolecules such as proteins and nucleic acids. The bromomethyl group can undergo nucleophilic substitution reactions, leading to modifications in target proteins or DNA, which may result in altered cellular functions .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various benzoic acid derivatives against pathogenic bacteria. Methyl 4-(bromomethyl)-3-methylbenzoate was found to be one of the most effective compounds, exhibiting a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

- Antiviral Screening : In a screening for anti-HIV compounds, methyl 4-(bromomethyl)-3-methylbenzoate was tested alongside other derivatives. It demonstrated a significant reduction in viral load in treated cell cultures compared to controls, indicating its potential as a therapeutic agent .

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Summary of Biological Activities

特性

CAS番号 |

104447-92-9 |

|---|---|

分子式 |

C10H11BrO2 |

分子量 |

243.10 g/mol |

IUPAC名 |

methyl 4-(bromomethyl)-3-methylbenzoate |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |

InChIキー |

TYMBXXFYOJPBDM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。